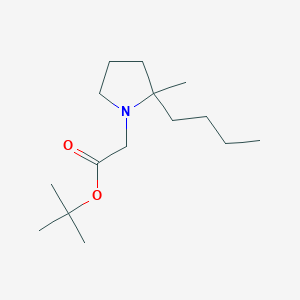![molecular formula C20H25N3O4S2 B2614823 N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide CAS No. 1211679-15-0](/img/structure/B2614823.png)
N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a thiophen-2-ylmethyl group, which suggests the presence of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom). The “4-tosyl” part indicates a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) attached at the 4-position of the ring. The “1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide” part suggests a spirocyclic structure (two rings sharing a single atom) with oxygen and nitrogen atoms in the rings and a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amide group) at the 8-position .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and mass spectrometry would likely be used to confirm the structure .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the carboxamide group could make it a candidate for reactions such as hydrolysis or reduction. The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size and shape, and the presence of functional groups all influence properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis Techniques - Research has been conducted on the synthesis of various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their derivatives, aiming at applications such as antihypertensive agents. These compounds have been synthesized with different substituents, showing that the structure-activity relationship is crucial for their biological activity. The methodologies include microwave-assisted synthesis and traditional cyclocondensation techniques, demonstrating the versatility of the spirocyclic scaffold in medicinal chemistry (Caroon et al., 1981) (Göktaş et al., 2012).
Antiviral and Antimicrobial Activities - Spirocyclic compounds, including diazaspiro[4.5]decane derivatives, have been evaluated for their antiviral activities against influenza A and B, as well as human coronavirus. Some of these compounds showed potent inhibitory effects, indicating their potential as antiviral agents. The structure-activity relationship (SAR) studies highlight the importance of specific substitutions for antiviral potency (Apaydın et al., 2020).
Antihypertensive Properties - Spirocyclic derivatives have been investigated for their antihypertensive effects. The research includes the synthesis of spiro[4.5]decane systems with various substitutions, aiming to explore their potential as antihypertensive agents. These studies contribute to understanding how spirocyclic compounds can be optimized for cardiovascular applications (Clark et al., 1983).
Chemical Properties and Structural Analysis - Detailed structural analyses, including X-ray diffraction studies, have been performed on spirocyclic compounds to understand their molecular geometry, chemical reactivity, and potential interactions with biological targets. These studies provide insights into the design of new compounds with enhanced biological activities (Cakmak et al., 2022).
Radioprotective and Hepatoprotective Effects - Research on spirocyclic compounds also extends to evaluating their protective effects against radiation and liver injury. These studies indicate the potential of spirocyclic compounds in developing therapies for conditions related to oxidative stress and tissue damage (Shapiro et al., 1968).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-16-4-6-18(7-5-16)29(25,26)23-12-13-27-20(23)8-10-22(11-9-20)19(24)21-15-17-3-2-14-28-17/h2-7,14H,8-13,15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDJIGXGZPJPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2614740.png)

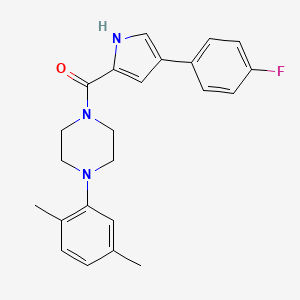
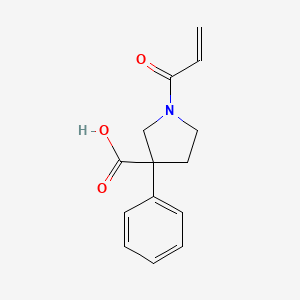

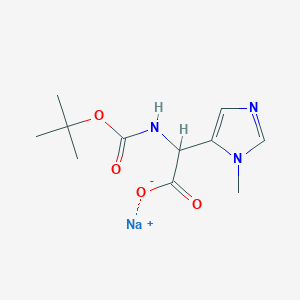
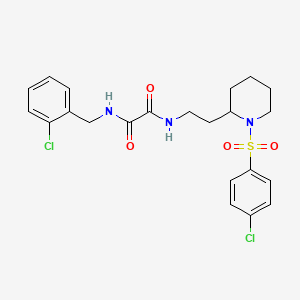
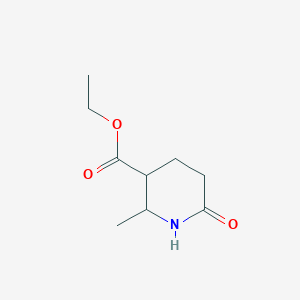

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614754.png)
methanone](/img/structure/B2614755.png)

![N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide](/img/structure/B2614758.png)
